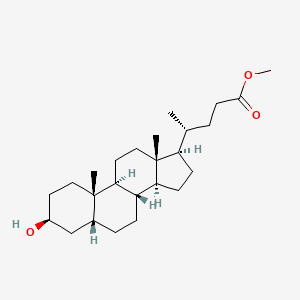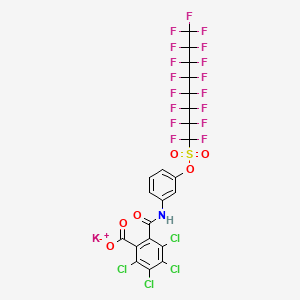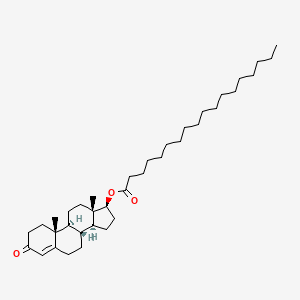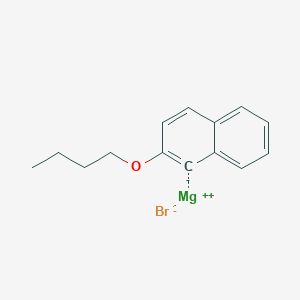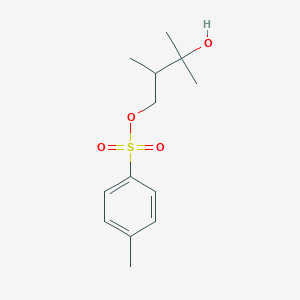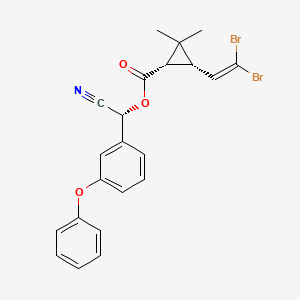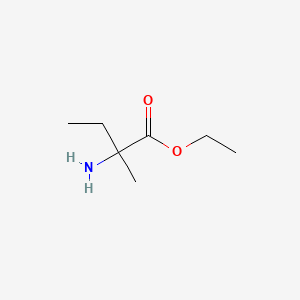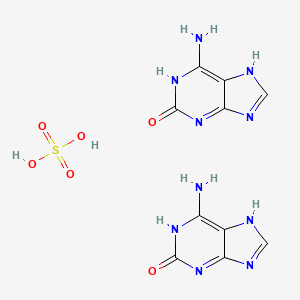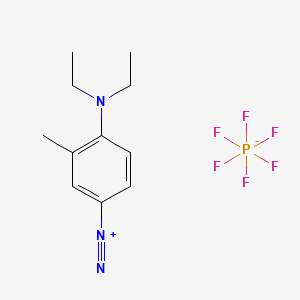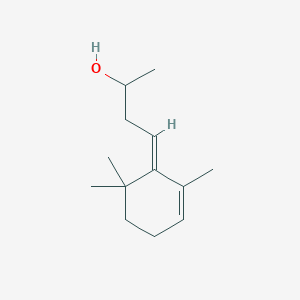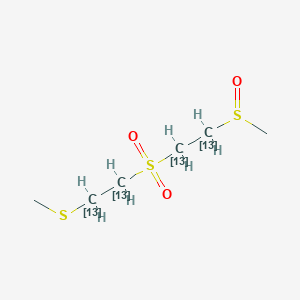
2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 is a stable isotope-labeled compound with the molecular formula C213C4H14O3S3 and a molecular weight of 234.34 . This compound is often used in scientific research due to its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 involves multiple steps, including the incorporation of carbon-13 isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of sulfur-containing reagents and specific reaction conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions to ensure the incorporation of carbon-13 isotopes. The process typically involves large-scale synthesis using specialized equipment and techniques to maintain the purity and isotopic labeling of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often used in further research and applications .
Applications De Recherche Scientifique
2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of sulfur-containing compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing metabolites.
Medicine: Investigated for its potential therapeutic applications and as a biomarker in disease research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylsulfinylethyl-2-methylthioethylsulfone: The non-isotopically labeled form of the compound.
Sulfur Mustard Metabolites: Compounds with similar sulfur-containing structures used in toxicology and pharmacology research.
Uniqueness
2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in various research applications. This isotopic labeling enhances the compound’s utility in studies requiring detailed metabolic and chemical pathway analysis .
Propriétés
Formule moléculaire |
C6H14O3S3 |
|---|---|
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
1-methylsulfanyl-2-(2-methylsulfinyl(1,2-13C2)ethylsulfonyl)(1,2-13C2)ethane |
InChI |
InChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1 |
Clé InChI |
SBIHJAMOAWUXOE-PQVJJBODSA-N |
SMILES isomérique |
CS[13CH2][13CH2]S(=O)(=O)[13CH2][13CH2]S(=O)C |
SMILES canonique |
CSCCS(=O)(=O)CCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


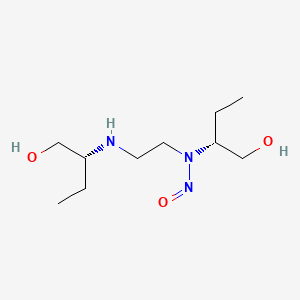
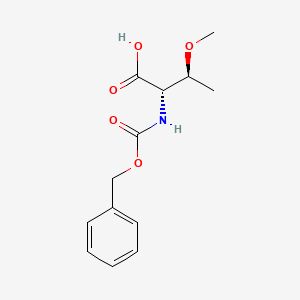
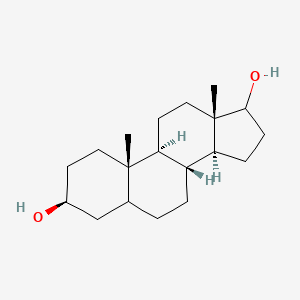
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
